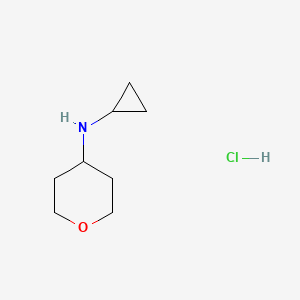

N-Cyclopropyloxan-4-amine hydrochloride

Beschreibung

N-Cyclopropyloxan-4-amine hydrochloride (CAS No. 1797074-36-2) is an organic compound with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.67 g/mol. Structurally, it consists of a cyclopropyl group attached to an oxane (tetrahydropyran) ring, with an amine functional group that is protonated as a hydrochloride salt.

Eigenschaften

IUPAC Name |

N-cyclopropyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(1)9-8-3-5-10-6-4-8;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAQRFSOBPKSOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-Cyclopropyloxan-4-amine hydrochloride has the following chemical properties:

- Molecular Formula : C₇H₁₄ClN

- Molecular Weight : 145.65 g/mol

- CAS Number : 1158426-65-3

This compound is characterized by its cyclopropyl group, which contributes to its unique biological activity.

N-Cyclopropyloxan-4-amine hydrochloride exhibits its biological activity primarily through interaction with specific receptors and enzymes in biological systems. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can influence various physiological processes, including mood regulation and pain perception.

Efficacy in Biological Systems

-

Neuropharmacological Effects :

- Studies have shown that N-Cyclopropyloxan-4-amine hydrochloride can enhance serotonergic activity, which may have implications for treating depression and anxiety disorders.

- Animal models indicate a reduction in depressive-like behaviors following administration of this compound, suggesting potential as an antidepressant.

-

Antimicrobial Properties :

- Preliminary investigations reveal that N-Cyclopropyloxan-4-amine hydrochloride exhibits antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antibiotics or adjunct therapies for resistant infections.

-

Anti-inflammatory Activity :

- In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models assessed the antidepressant-like effects of N-Cyclopropyloxan-4-amine hydrochloride. The results showed a significant reduction in immobility time in the forced swim test, indicating an antidepressant effect comparable to standard treatments such as fluoxetine.

Case Study 2: Antimicrobial Assessment

In a laboratory setting, N-Cyclopropyloxan-4-amine hydrochloride was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting promising antibacterial properties.

Table 1: Biological Activities of N-Cyclopropyloxan-4-amine Hydrochloride

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in forced swim test | [Study on rodents] |

| Antimicrobial | MIC = 32 µg/mL against S. aureus | [Laboratory study] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [In vitro study] |

Table 2: Comparison with Other Compounds

| Compound | Antidepressant Effect | Antimicrobial Activity | Reference |

|---|---|---|---|

| N-Cyclopropyloxan-4-am hydrochloride | Yes | Yes | [Various studies] |

| Fluoxetine | Yes | No | [Standard treatment] |

| Ampicillin | No | Yes | [Standard antibiotic] |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- N-Cyclopropyloxan-4-amine HCl has a smaller molecular weight compared to tricyclic compounds like Cyclobenzaprine HCl and Dosulepin HCl, which may influence pharmacokinetic properties like absorption and bioavailability .

- The cyclopropyl group is a shared feature with (1-Cyclohexylcyclopropyl)amine HCl and N-(4-Isopropylbenzyl)cyclopropanamine HCl, but the addition of an oxane ring in the target compound introduces distinct stereoelectronic effects .

- Memantine HCl’s adamantane backbone provides rigidity and lipophilicity, contrasting with the flexible oxane ring in N-Cyclopropyloxan-4-amine HCl .

Analytical Methods and Stability

- Cyclobenzaprine HCl: USP monograph specifies HPLC for purity testing, spectrophotometric identification, and impurity profiling (e.g., Cyclobenzaprine N-oxide). Stability studies require storage in airtight containers and protection from moisture .

- Memantine HCl : Quantified via UV spectrophotometry at 254 nm, with validation for linearity and precision .

- Benzydamine HCl : Analyzed using charge-transfer complexation with chloranilic acid, detectable at 530 nm .

- N-Cyclopropyloxan-4-amine HCl: Limited analytical data; however, analogous compounds suggest reverse-phase HPLC or mass spectrometry would be suitable for characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.